molecular formula C21H32N6O3 B1671123 Efegatran CAS No. 105806-65-3

Efegatran

Cat. No.: B1671123
CAS No.: 105806-65-3
M. Wt: 416.5 g/mol
InChI Key: KAGLWQUWUNBAOO-KSZLIROESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Efegatran is a direct thrombin inhibitor known for its anticoagulant properties. It has been studied extensively for its potential use in treating thrombotic disorders, particularly in patients with unstable angina . This compound works by inhibiting thrombin, an enzyme that plays a crucial role in blood clotting.

Preparation Methods

The synthesis of efegatran involves several steps, including the preparation of its sulfate and hydrochloride forms . The synthetic routes typically involve the use of various reagents and solvents to achieve the desired chemical structure. Industrial production methods focus on optimizing yield and purity while ensuring the compound’s stability.

Chemical Reactions Analysis

Efegatran undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can modify the compound’s structure, potentially altering its biological activity.

    Substitution: Substitution reactions involve replacing one functional group with another, which can affect the compound’s properties and efficacy.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Efegatran has been widely studied for its applications in various fields:

Mechanism of Action

Efegatran exerts its effects by directly inhibiting thrombin, an enzyme that converts fibrinogen to fibrin during blood clotting . By binding to the active site of thrombin, this compound prevents the formation of fibrin clots, thereby reducing the risk of thrombosis. The molecular targets and pathways involved include the thrombin enzyme and the coagulation cascade.

Comparison with Similar Compounds

Efegatran is part of a class of direct thrombin inhibitors, which also includes compounds such as argatroban, inogatran, and napsagatran . These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and clinical applications. This compound is unique in its specific binding affinity and stability, making it a valuable addition to the class of thrombin inhibitors.

Similar Compounds

This compound’s unique properties and extensive research make it a promising compound for further development and application in various scientific fields.

Biological Activity

Efegatran is a direct thrombin inhibitor that has garnered attention for its potential therapeutic applications, particularly in the management of thrombotic disorders. This article delves into the biological activity of this compound, highlighting its mechanism of action, pharmacological properties, clinical findings, and relevant case studies.

This compound functions by selectively inhibiting thrombin, an enzyme crucial for blood coagulation. By binding to the active site of thrombin, this compound prevents the conversion of fibrinogen to fibrin, thereby inhibiting clot formation. This mechanism positions this compound as a favorable alternative to traditional anticoagulants such as heparin.

Pharmacological Properties

Potency and Selectivity:
this compound exhibits a high degree of potency against thrombin with an inhibition constant (KiK_i) of 0.017 μM, indicating its effectiveness in preventing thrombin activity compared to other proteases like trypsin and factor Xa . The selectivity ratios for this compound against other serine proteases range from 28 to 1470 times less potent than against thrombin .

Comparative Efficacy:
In a multicenter study comparing this compound sulfate to heparin in patients with acute myocardial infarction (MI), it was found that this compound had a comparable incidence of thrombolytic failure (53.8% for this compound vs. 53.0% for heparin) but demonstrated a shorter time to recovery in ST monitoring (median 107 minutes vs. 154 minutes for heparin) .

Clinical Studies and Findings

Multicenter Dose-Ranging Study:
A significant clinical trial involved 336 patients randomized to receive either this compound or heparin over a period of 72 to 96 hours. The study aimed to evaluate the incidence of thrombolytic failure and overall clinical outcomes. Although no significant differences were observed in major bleeding events between the two groups, minor bleeding was noted more frequently in the this compound group .

Case Study Insights:

  • Acute Myocardial Infarction: In patients treated with this compound, there were instances of intracranial hemorrhage; however, these were rare and comparable to those seen in the heparin group .
  • Efficacy in Thrombolysis: The study suggested that this compound could enhance reperfusion rates when used alongside thrombolytic therapy, potentially improving patient outcomes in acute MI scenarios .

Summary Table of Key Findings

Study AspectThis compoundHeparin
KiK_i against thrombin0.017 μM-
Incidence of thrombolytic failure53.8%53.0%
Time to recovery (median)107 minutes154 minutes
Major bleeding incidentsRare (3 cases)Rare (1 case)

Properties

IUPAC Name

(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(2R)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N6O3/c1-24-17(13-15-7-3-2-4-8-15)20(30)27-12-6-10-18(27)19(29)26-16(14-28)9-5-11-25-21(22)23/h2-4,7-8,14,16-18,24H,5-6,9-13H2,1H3,(H,26,29)(H4,22,23,25)/t16-,17+,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGLWQUWUNBAOO-KSZLIROESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

126721-07-1 (sulfate)
Record name Efegatran [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105806653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20909748
Record name N-(5-Carbamimidamido-1-oxopentan-2-yl)-1-(N-methylphenylalanyl)pyrrolidine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20909748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105806-65-3
Record name Efegatran [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105806653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(5-Carbamimidamido-1-oxopentan-2-yl)-1-(N-methylphenylalanyl)pyrrolidine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20909748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EFEGATRAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT0VK2474K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Efegatran
Reactant of Route 2
Efegatran
Reactant of Route 3
Reactant of Route 3
Efegatran
Reactant of Route 4
Efegatran
Reactant of Route 5
Reactant of Route 5
Efegatran
Reactant of Route 6
Efegatran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.